Moracin T

Description

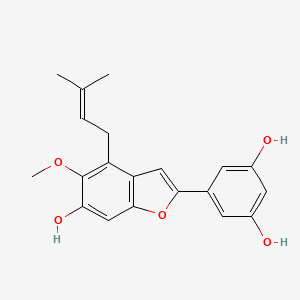

Structure

3D Structure

Properties

IUPAC Name |

5-[6-hydroxy-5-methoxy-4-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-11(2)4-5-15-16-9-18(12-6-13(21)8-14(22)7-12)25-19(16)10-17(23)20(15)24-3/h4,6-10,21-23H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BILBQNGVYFSUOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC2=C1C=C(O2)C3=CC(=CC(=C3)O)O)O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146113-27-0 | |

| Record name | Moracin T | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Moracin T: An In-depth Technical Guide on its Antioxidant Properties and Radical Scavenging Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moracin T, a natural benzofuran derivative isolated from Morus mesozygia, has garnered attention for its potent antioxidant activities. This technical guide provides a comprehensive overview of the current understanding of this compound's antioxidant properties, focusing on its radical scavenging mechanisms. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying chemical and biological pathways. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Quantitative Antioxidant Activity of this compound and Related Compounds

Experimental data on the antioxidant capacity of this compound is limited. However, studies on this compound and structurally related moracins provide valuable insights into its potential efficacy. The available quantitative data from common antioxidant assays are summarized below. It is noteworthy that while theoretical studies strongly support the potent antioxidant activity of this compound, extensive experimental validation across various assays is not yet widely published.

| Compound | Assay | IC50/EC50 | Reference Compound | Source |

| This compound | DPPH | EC50: 4.12 ± 2.73 µg/mL | - | (Kapche et al., 2009) |

| Moracin N | DPPH | IC50: 40.00 µM | Resveratrol | (Tu et al., 2019)[1] |

| Moracin N | CAA | EC50: 24.92 µM | Resveratrol | (Tu et al., 2019)[1] |

| Moracin C | DPPH | IC50: ~25 µM | - | (Li et al., 2018) |

| Moracin C | ABTS | IC50: ~15 µM | - | (Li et al., 2018) |

| Moracin C | •O2⁻-inhibition | IC50: ~30 µM | - | (Li et al., 2018) |

| Moracin C | CUPRAC | IC50: ~20 µM | - | (Li et al., 2018) |

Note: Data for moracins N and C are included for comparative purposes due to the limited availability of quantitative data for this compound.

Radical Scavenging Mechanisms of this compound

Theoretical studies, primarily using density functional theory (DFT), have elucidated the likely mechanisms by which this compound neutralizes free radicals. These mechanisms are centered on the donation of a hydrogen atom or an electron to stabilize reactive oxygen species (ROS).

Key Proposed Mechanisms

The principal radical scavenging mechanisms attributed to this compound are:

-

Hydrogen Atom Transfer (HAT): In this one-step process, the antioxidant donates a hydrogen atom to a free radical, thereby quenching it. The phenolic hydroxyl groups on the this compound molecule are the primary sites for this reaction.

-

Sequential Electron Transfer Proton Transfer (SETPT): This is a two-step mechanism where an electron is first transferred from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the radical. Subsequently, a proton is transferred from the antioxidant radical cation to the radical anion.

-

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is favored in polar solvents and involves the initial deprotonation of the antioxidant to form an anion. This anion then donates an electron to the free radical. Variants of this mechanism include Sequential Proton Loss Hydrogen Atom Transfer (SPLHAT) and Double Sequential Proton Loss Electron Transfer (D-SPLET).[1][2]

Theoretical calculations suggest that the thermodynamic feasibility of these mechanisms is influenced by factors such as the solvent environment (gas phase, polar, and non-polar solvents).[3]

Potential Cellular Antioxidant Signaling Pathway

While direct experimental evidence for this compound is pending, a plausible mechanism for its cellular antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Keap1 signaling pathway . This pathway is a master regulator of the cellular antioxidant response.

Under normal conditions, Nrf2 is bound to its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. When exposed to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the transcription and synthesis of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Given that other natural polyphenolic compounds have been shown to activate this pathway, it is hypothesized that this compound may also act as an Nrf2 activator, thereby enhancing the endogenous antioxidant defenses of the cell.

Experimental Protocols for Antioxidant Assays

The following are detailed methodologies for two common in vitro antioxidant assays that have been used to evaluate moracin compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol (spectrophotometric grade)

-

This compound stock solution (in a suitable solvent like DMSO or methanol)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or quartz cuvettes

-

Microplate reader or UV-Vis spectrophotometer

-

-

Procedure:

-

Preparation of DPPH working solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample preparation: Prepare a series of dilutions of the this compound stock solution and the positive control.

-

Reaction: In a 96-well plate, add a specific volume of the sample or standard dilutions to each well. Then, add the DPPH working solution to each well to initiate the reaction. A blank containing only the solvent and DPPH solution should also be prepared.

-

Incubation: Incubate the plate in the dark at room temperature for a defined period (typically 30 minutes).

-

Measurement: Measure the absorbance of each well at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The ability of an antioxidant to reduce the ABTS•+ and cause decolorization is measured spectrophotometrically.

-

Reagents and Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

This compound stock solution

-

Positive control (e.g., Trolox)

-

96-well microplate or quartz cuvettes

-

Microplate reader or UV-Vis spectrophotometer

-

-

Procedure:

-

Preparation of ABTS•+ stock solution: Prepare a solution of ABTS and potassium persulfate in water. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Preparation of ABTS•+ working solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample preparation: Prepare a series of dilutions of the this compound stock solution and the positive control.

-

Reaction: Add a small volume of the sample or standard dilutions to a larger volume of the ABTS•+ working solution.

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

-

Conclusion and Future Directions

This compound demonstrates significant promise as a potent antioxidant, primarily through its ability to scavenge free radicals via HAT, SETPT, and SPLET mechanisms, as strongly supported by theoretical studies. However, a notable gap exists in the literature regarding comprehensive experimental validation of its antioxidant capacity across a range of standard assays. Furthermore, while the activation of the Nrf2-Keap1 pathway presents a compelling hypothesis for its cellular mechanism of action, this requires direct experimental confirmation.

Future research should focus on:

-

Quantitative analysis: Performing a battery of antioxidant assays (DPPH, ABTS, ORAC, FRAP, etc.) to establish a comprehensive profile of this compound's antioxidant capacity.

-

Cellular studies: Investigating the effects of this compound on intracellular ROS levels and its ability to modulate the Nrf2-Keap1 signaling pathway and the expression of downstream antioxidant enzymes.

-

In vivo studies: Evaluating the bioavailability and efficacy of this compound in animal models of oxidative stress-related diseases.

Addressing these research gaps will be crucial for the translation of this compound from a promising natural product to a clinically relevant therapeutic agent for the prevention and treatment of conditions associated with oxidative stress.

References

- 1. Frontiers | Quantum Mechanical Predictions of the Antioxidant Capability of Moracin C Isomers [frontiersin.org]

- 2. The Effect of Maturity and Extraction Solvents on Bioactive Compounds and Antioxidant Activity of Mulberry (Morus alba) Fruits and Leaves [mdpi.com]

- 3. researchgate.net [researchgate.net]

Moracin T: A Technical Guide to its Discovery, Characterization, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moracin T, a prenylated 2-arylbenzofuran, is a natural product isolated from the stem bark of the African mulberry tree, Morus mesozygia.[1][2] This technical guide provides a comprehensive overview of the discovery, structural elucidation, and known biological activities of this compound, with a focus on its antimicrobial, antioxidant, and anti-inflammatory potential. Detailed experimental methodologies, quantitative data, and pathway diagrams are presented to support further research and development of this promising bioactive compound.

Discovery and Sourcing

This compound was first isolated from the methanolic extract of the stem bark of Morus mesozygia, a plant species belonging to the Moraceae family.[1][2] The genus Morus is a well-documented source of a diverse array of bioactive molecules, including flavonoids, alkaloids, and a variety of moracin derivatives.[3][4][5][6] The traditional use of Morus species in folk medicine for various ailments prompted the investigation of their chemical constituents and pharmacological properties.[3]

Physicochemical Properties and Structural Characterization

This compound is a phenolic compound with the molecular formula C₂₀H₂₀O₅ and a molecular weight of 340.37 g/mol .[1] Its structure features a 2-arylbenzofuran core with a prenyl group substitution.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₀O₅ | [1] |

| Molecular Weight | 340.37 g/mol | [1] |

| IUPAC Name | 5-[6-hydroxy-5-methoxy-4-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol | |

| CAS Number | 1146113-27-0 | [1] |

| Class | 2-Arylbenzofuran | [6] |

The structural elucidation of this compound and related compounds is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR experiments like COSY, HSQC, and HMBC) and Mass Spectrometry (MS).[7]

Table 2: Spectroscopic Data for Moracin Derivatives (Representative)

| ¹H-NMR (DMSO-d₆, δ ppm) | ¹³C-NMR (DMSO-d₆, δ ppm) |

| Data for specific moracins can be found in specialized publications. | Comprehensive data for this compound is not readily available in the public domain. |

| Signals corresponding to the benzofuran core, aryl substituents, and prenyl group are characteristic. | Resonances for aromatic carbons, olefinic carbons of the prenyl group, and methoxy carbons are key identifiers. |

Biological Activities and Mechanism of Action

This compound has demonstrated a range of biological activities, with its antimicrobial properties being the most quantitatively characterized. It also exhibits potential as an antioxidant and anti-inflammatory agent, consistent with the bioactivity of other moracin derivatives.[5]

Antimicrobial Activity

This compound has shown significant inhibitory effects against a panel of pathogenic bacteria and fungi.[2] Its antimicrobial activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[2]

Table 3: Antimicrobial Activity of this compound (MIC in µg/mL)

| Microorganism | MIC (µg/mL) |

| Escherichia coli | 5 |

| Pseudomonas aeruginosa | 5 |

| Shigella dysenteriae | 5 |

| Salmonella typhi | 5 |

| Bacillus cereus | 5 |

| Staphylococcus aureus | >100 |

| Candida albicans | >100 |

| Aspergillus fumigatus | >100 |

| Source: Kuete V, et al. J Ethnopharmacol. 2009.[2] |

Antioxidant Activity

While specific quantitative antioxidant data for this compound is limited, theoretical studies suggest it possesses potent radical scavenging properties.[8] The antioxidant mechanism of moracins is attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 4: Antioxidant Activity of Related Moracin Compounds

| Compound | Assay | IC₅₀ (µM) |

| Moracin C | DPPH Radical Scavenging | Data not available |

| Moracin M | DPPH Radical Scavenging | Data not available |

| Note: Specific IC₅₀ values for this compound are not yet published. The antioxidant potential is inferred from its chemical structure and studies on related compounds. |

Anti-inflammatory Activity

The anti-inflammatory potential of the moracin class of compounds is well-documented.[5][9][10] Moracins O and P, for example, have been shown to exert their anti-inflammatory effects by targeting the NF-κB signaling pathway.[9] Moracin M and its derivatives have been investigated as inhibitors of phosphodiesterase-4 (PDE4), an enzyme involved in inflammatory processes.[11]

Table 5: Anti-inflammatory Activity of Related Moracin Compounds

| Compound | Target/Assay | IC₅₀ (µM) |

| Moracin M Derivative (LW) | PDE4 Inhibition | 0.054 |

| Moracin O | NF-κB Inhibition | Qualitative data reported |

| Moracin P | NF-κB Inhibition | Qualitative data reported |

| Note: Specific IC₅₀ values for this compound's anti-inflammatory activity are not yet available. The potential is based on the activity of structurally similar compounds. |

Experimental Protocols

The following sections provide generalized experimental protocols for the isolation, characterization, and biological evaluation of this compound. These are intended as a guide and may require optimization based on specific laboratory conditions and research objectives.

Isolation of this compound from Morus mesozygia

The isolation of this compound involves extraction and chromatographic separation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antimicrobial activity of the methanolic extract and compounds from Morus mesozygia stem bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Anti-inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Moracin M derivative targeting PDE4 for the treatment of psoriasis – ScienceOpen [scienceopen.com]

The Biosynthesis of Moracin T in Mulberry: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathway of Moracin T, a prenylated 2-arylbenzofuran found in mulberry (Morus spp.). This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of pharmacologically active plant secondary metabolites.

Introduction

Moracins are a class of 2-arylbenzofuran compounds predominantly found in the Moraceae family, particularly in mulberry trees (Morus spp.). These compounds exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects. This compound, a prenylated derivative, is of significant interest due to its potential therapeutic applications. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel biocatalysts.

The biosynthesis of this compound originates from the general phenylpropanoid pathway, diverging at the formation of a stilbene scaffold. This guide details the currently understood enzymatic steps, from primary metabolites to the final complex structure of this compound, based on transcriptomic analyses, enzymatic assays, and chemical characterization of intermediates in mulberry.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving several key enzyme families, including synthases, hydroxylases, and transferases. The pathway can be broadly divided into three major stages:

-

Formation of the Stilbene Precursor (Oxyresveratrol): This stage begins with the phenylpropanoid pathway and culminates in the synthesis of the key stilbenoid intermediate, oxyresveratrol.

-

Formation of the 2-Arylbenzofuran Core (Moracin M): Oxyresveratrol undergoes oxidative cyclization to form the fundamental moracin skeleton, with Moracin M being the primary product.

-

Tailoring Modifications to Yield this compound: The Moracin M core is further modified by prenylation and methoxylation to produce the final this compound structure.

Stage 1: Phenylpropanoid Pathway and Stilbene Formation

The pathway initiates with the amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway.

-

L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to yield cinnamic acid .

-

Cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, then hydroxylates cinnamic acid to produce p-coumaric acid .

-

4-Coumarate-CoA Ligase (4CL) subsequently activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA .

From p-coumaroyl-CoA, two proposed routes lead to the formation of oxyresveratrol:

-

Route A (Conventional Stilbene Synthesis): Stilbene Synthase (STS) , a type III polyketide synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form resveratrol. While resveratrol is a known stilbenoid in mulberry, the direct precursor to moracins is its hydroxylated analogue, oxyresveratrol. It is proposed that resveratrol can be hydroxylated to oxyresveratrol, although the specific enzyme for this step is not fully elucidated.

-

Route B (Alternative Pathway via C2'H): A more recently proposed pathway involves the action of p-coumaroyl-CoA 2'-hydroxylase (C2'H) , which hydroxylates p-coumaroyl-CoA to 2',4'-dihydroxycinnamoyl-CoA . This intermediate then serves as a substrate for Stilbene Synthase (STS) , which catalyzes its condensation with three molecules of malonyl-CoA to directly yield oxyresveratrol . This route is supported by co-expression analysis of the respective genes with moracin accumulation.[1][2][3][4]

Stage 2: Formation of the 2-Arylbenzofuran Core

The stilbenoid oxyresveratrol serves as the direct precursor for the formation of the 2-arylbenzofuran skeleton of moracins.

-

The conversion of oxyresveratrol to Moracin M is catalyzed by an enzyme or enzyme complex referred to as Moracin M Synthase (MMS) .[5][6]

-

This transformation involves an oxidative cyclization reaction, which is characteristic of cytochrome P450 monooxygenases (CYP450s) . Transcriptomic studies have identified several candidate CYP450 genes that are co-expressed with moracin accumulation, suggesting their involvement in this crucial step.[7][8]

Moracin M is the simplest moracin and is considered the central intermediate from which other moracins are derived.[5][9]

Stage 3: Tailoring Modifications to this compound

The final structure of this compound is achieved through a series of tailoring reactions on the Moracin M core. Based on the chemical structure of this compound (5-[6-hydroxy-5-methoxy-4-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol), the following modifications are necessary:[8][10]

-

Prenylation: A prenyltransferase (PT) catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the C4 position of the benzofuran ring of a moracin intermediate. Several UbiA-type prenyltransferases have been identified in mulberry that can regioselectively prenylate and geranylate moracin substrates.[7]

-

Methoxylation: An O-methyltransferase (OMT) catalyzes the transfer of a methyl group to the hydroxyl group at the C5 position of the benzofuran ring.

The precise order of these tailoring steps is not yet definitively established. It is plausible that either prenylation or methoxylation of a hydroxylated Moracin M precursor could occur first, followed by the subsequent modification.

Quantitative Data

Quantitative data on the biosynthesis of this compound, such as enzyme kinetics and absolute concentrations of intermediates, are limited in the current literature. However, some studies have reported the relative abundance of moracins and related precursors in different mulberry tissues and under various conditions.

| Compound | Tissue/Condition | Concentration/Abundance | Reference |

| Oxyresveratrol | Mulberry Twigs | Detected | [11] |

| Moracin | Mulberry Twigs | Detected, but in trace amounts compared to glycosides | [11] |

| Moracin M | Fibrous roots of mulberry seedlings | Highest relative abundance | [5][12] |

| Moracin N | Mulberry Leaf | EC50 (CAA): 24.92 µM, IC50 (DPPH): 40.00 µM | [13][14] |

| Morusina and Mulberrin | Branches of a German mulberry tree | 43 µg/g and 910 µg/g, respectively | [2][15] |

This table summarizes available quantitative data. Note that direct kinetic data for the enzymes in the this compound specific pathway are not yet available.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the this compound biosynthetic pathway.

Metabolite Analysis by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the primary method for the identification and quantification of moracins and their precursors.

Protocol Outline:

-

Sample Preparation:

-

Freeze-dry mulberry tissue (e.g., roots, leaves, stems) and grind to a fine powder.

-

Extract the powder with a suitable solvent, such as 80% methanol or ethanol, often using ultrasonication to improve efficiency.

-

Centrifuge the extract to pellet debris and filter the supernatant through a 0.22 µm filter.

-

-

Chromatographic Separation:

-

Employ a C18 reversed-phase column.

-

Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

A typical gradient might be: 5-95% B over 30 minutes.

-

-

Mass Spectrometry Detection:

-

Utilize an electrospray ionization (ESI) source, often in negative ion mode.

-

Perform full scan analysis to identify potential metabolites and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification of known compounds like oxyresveratrol, Moracin M, and this compound.

-

Gene Expression Analysis by qRT-PCR

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to measure the expression levels of candidate genes involved in the biosynthetic pathway.

Protocol Outline:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from mulberry tissues using a commercial kit or a CTAB-based method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Primer Design and Validation:

-

qRT-PCR Reaction:

-

Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

-

Perform the reaction on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the expression of the reference gene(s).[5]

-

Functional Characterization of Enzymes

The function of candidate enzymes is typically confirmed through heterologous expression and in vitro or in vivo assays.

Protocol Outline for Prenyltransferase Assay:

-

Heterologous Expression:

-

Clone the full-length coding sequence of the candidate prenyltransferase gene into an appropriate expression vector (e.g., for E. coli or yeast).

-

Transform the expression host and induce protein expression.

-

Isolate the microsomal fraction (for membrane-bound PTs) or the soluble protein fraction.

-

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing the enzyme preparation, the acceptor substrate (e.g., Moracin M), the prenyl donor (DMAPP), and a suitable buffer with divalent cations (e.g., Mg2+).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

-

-

Product Analysis:

-

Analyze the reaction products by HPLC or LC-MS to identify the prenylated moracins by comparing their retention times and mass spectra to authentic standards or by structural elucidation.[7]

-

Conclusion

The biosynthetic pathway of this compound in mulberry trees is a complex and fascinating example of plant specialized metabolism. While the main steps from the phenylpropanoid pathway to the core moracin structure are becoming clearer, further research is needed to fully elucidate the specific enzymes and the exact sequence of the final tailoring steps leading to this compound. The information and protocols provided in this guide offer a solid foundation for researchers to further investigate this pathway, with the ultimate goal of harnessing its potential for the production of valuable pharmaceuticals. The lack of comprehensive quantitative data, particularly enzyme kinetics, highlights a key area for future research.

References

- 1. Identification and validation of reference genes for qRT-PCR analysis in mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. biorxiv.org [biorxiv.org]

- 4. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C20H20O5 | CID 42605185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Microbial soluble aromatic prenyltransferases for engineered biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. UPLC-MS/MS Profiling, Antioxidant, α-Glucosidase Inhibitory, Cholinesterase Inhibitory, and Cardiovascular Protection Potentials of Jialing 20 (Morus multicaulis Perr.) Mulberry Branch Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of Functional Constituents in Mulberry (Morus alba L.) Twigs by Different Cultivars, Producing Areas, and Heat Processings - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative Changes of Polyphenolic Compounds in Mulberry (Morus alba L.) Leaves in Relation to Varieties, Harvest Period, and Heat Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of moracin N in mulberry leaf and evaluation of antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Identification and validation of reference genes for qRT-PCR analysis in mulberry (Morus alba L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Morus alba: A Potent Source of Moracin Derivatives for Drug Discovery and Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

The white mulberry, Morus alba, has a long-standing history in traditional medicine, particularly in Asian countries. Beyond its traditional uses, modern scientific investigation has unveiled a wealth of bioactive compounds within this plant, with a significant focus on the Moracin family of derivatives. These 2-arylbenzofuran compounds have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for novel drug development. This technical guide provides a comprehensive overview of Morus alba as a source of Moracin derivatives, detailing extraction and isolation protocols, summarizing key quantitative data, and elucidating their mechanisms of action through various signaling pathways.

I. Extraction and Isolation of Moracin Derivatives

The successful isolation of Moracin derivatives from Morus alba is a multi-step process involving extraction, fractionation, and purification. The choice of plant material, solvent, and chromatographic technique is critical for obtaining high yields and purity of the target compounds.

Experimental Protocol: A Generalized Approach

While specific protocols may vary, a general and effective methodology for the extraction and isolation of Moracin derivatives can be summarized as follows:

-

Plant Material Preparation:

-

Extraction:

-

The powdered plant material is subjected to extraction with an organic solvent. 70-80% aqueous methanol or ethanol are frequently employed.[4][5]

-

Ultrasonication or reflux can be used to enhance the extraction efficiency.[4][5] The mixture is then filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity. A typical solvent series is n-hexane, ethyl acetate, and n-butanol.[4][5]

-

This step separates compounds based on their polarity, with Moracin derivatives often concentrating in the ethyl acetate fraction.

-

-

Purification:

-

The bioactive fraction (e.g., ethyl acetate fraction) is further purified using a combination of chromatographic techniques.

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as n-hexane and ethyl acetate, to separate compounds based on their adsorption affinity.[4][5]

-

Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is used to separate compounds based on their molecular size, often with methanol as the eluent.[6]

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain individual Moracin derivatives of high purity.[6]

-

Illustrative Experimental Workflow

II. Quantitative Data on Moracin Derivatives

Quantitative analysis is crucial for evaluating the efficiency of extraction and the biological potency of the isolated compounds. The following tables summarize key quantitative data from various studies.

Table 1: Yield of Isolated Moracin Derivatives

| Compound | Plant Part | Starting Material (kg) | Yield (mg) | Reference |

| Moracin B | UVC-Irradiated Leaves | 10 | 94.5 | [4] |

| Moracin C | UVC-Irradiated Leaves | 10 | 10.1 | [4] |

| Moracin M | UVC-Irradiated Leaves | 10 | 126.1 | [4] |

| Moracin N | UVC-Irradiated Leaves | 10 | 74.2 | [4] |

| Moracin Derivative (unspecified) | Twigs | 2.0 (crude extract 80.2g) | Not specified for individual moracins | [2] |

| Moracin M 6-O-β-d-glucopyranoside | Leaves | 2.1 | 6.1 | [5] |

Note: Yields can vary significantly based on the specific plant cultivar, growing conditions, and the extraction and purification methods employed.

Table 2: Biological Activity of Moracin Derivatives (IC50 Values)

| Compound | Biological Activity | Cell Line / Enzyme | IC50 (µM) | Reference |

| Moracin C | Soluble Epoxide Hydrolase Inhibition | sEH | 1.1 | [6] |

| Moracin M | Soluble Epoxide Hydrolase Inhibition | sEH | 1.2 | [6] |

| Moracin N | Soluble Epoxide Hydrolase Inhibition | sEH | 9.9 | [6] |

| Chalcomoracin | Tyrosinase Inhibition | Mushroom Tyrosinase | 5.61 | [4] |

| Chalcomoracin | α-Glucosidase Inhibition | α-Glucosidase | 6.00 | [4] |

III. Signaling Pathways Modulated by Moracin Derivatives

Moracin derivatives exert their biological effects by modulating various intracellular signaling pathways implicated in diseases such as cancer and inflammation.

A. Anti-Cancer Mechanisms

Several Moracin derivatives have demonstrated potent anti-cancer activities by interfering with key signaling cascades that regulate cell proliferation, survival, and apoptosis.

-

Wnt/β-catenin Pathway: Moracin D has been shown to inhibit the Wnt3a/FOXM1/β-catenin signaling pathway in breast cancer cells.[7] This inhibition leads to decreased cell proliferation and the induction of apoptosis.[7]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival. Sanggenol L, another flavonoid from Morus alba, has been found to induce apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway.[7]

-

NF-κB Pathway: The NF-κB signaling pathway is critically involved in inflammatory responses and cancer. Certain constituents of Morus alba have been shown to exert anti-inflammatory effects by regulating the NF-κB pathway.[8]

Diagram: Wnt/β-catenin Signaling Pathway Inhibition by Moracin D

B. Anti-Inflammatory Mechanisms

Chronic inflammation is a hallmark of many diseases. Moracin derivatives have shown significant anti-inflammatory properties, in part through the inhibition of soluble epoxide hydrolase (sEH).

-

Soluble Epoxide Hydrolase (sEH) Inhibition: sEH is an enzyme that degrades anti-inflammatory lipid mediators called epoxyeicosatrienoic acids (EETs).[6] By inhibiting sEH, Moracin derivatives increase the levels of EETs, which then exert vasodilatory and anti-inflammatory effects.[6] A kinetic study revealed that some Moracin derivatives act as competitive or mixed-type inhibitors of sEH.[6]

Diagram: Mechanism of sEH Inhibition by Moracin Derivatives

IV. Conclusion

Morus alba stands out as a valuable natural source of Moracin derivatives with significant therapeutic potential. The established protocols for their extraction and isolation, coupled with the growing body of evidence on their biological activities and mechanisms of action, provide a solid foundation for further research and development. The ability of these compounds to modulate key signaling pathways in cancer and inflammation highlights their promise as lead compounds for the development of novel therapeutics. This guide serves as a foundational resource for scientists and researchers dedicated to harnessing the pharmacological potential of these natural products.

References

- 1. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Isolation, Identification, and Quantification of Tyrosinase and α-Glucosidase Inhibitors from UVC-Irradiated Mulberry (Morus alba L.) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Anti-Melanogenesis Constituents from Morus alba L. Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coumarin and Moracin Derivatives from Mulberry Leaves (Morus alba L.) with Soluble Epoxide Hydrolase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities [frontiersin.org]

- 8. frontiersin.org [frontiersin.org]

The Role of Moracins as Phytoalexins in Plant Defense: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Phytoalexins represent a crucial component of the plant's induced defense system, comprising a diverse arsenal of low molecular weight antimicrobial compounds synthesized de novo in response to pathogen attack or abiotic stress.[1] Within this class of defense molecules, the moracins—a group of 2-arylbenzofuran derivatives primarily found in the Moraceae family (e.g., mulberry, Morus alba)—have emerged as significant players in plant immunity.[2][3] These compounds are not typically present in healthy plant tissues but accumulate rapidly at the site of infection or stress, contributing to the inhibition of invading pathogens.[4] This technical guide provides an in-depth examination of the role of moracins in plant defense, detailing their biosynthesis, induction, mechanism of action, and the experimental protocols used for their study.

Moracin Biosynthesis Pathway

The biosynthesis of moracins is intricately linked to the general phenylpropanoid pathway, a central route for the production of a wide array of plant secondary metabolites. The pathway initiates with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce key precursors that are channeled into moracin synthesis.

The core pathway is as follows:

-

Phenylalanine Ammonia-Lyase (PAL) : Catalyzes the deamination of phenylalanine to form cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H) : Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate-CoA Ligase (4CL) : Activates p-coumaric acid by adding a Coenzyme A molecule, forming p-coumaroyl-CoA.[2][5]

From p-coumaroyl-CoA, the pathway diverges towards various phenolic compounds. A key step proposed for moracin biosynthesis in mulberry involves the action of p-coumaroyl CoA 2′-hydroxylase (C2′H) , which is believed to be involved in the formation of stilbene and deoxychalcone precursors necessary for the construction of the 2-arylbenzofuran skeleton of moracins.[2][3] Subsequent steps involve cyclization and modifications such as prenylation and hydroxylation, catalyzed by enzymes like prenyltransferases (PTs) and cytochrome P450s (CYP450s), to generate the diverse family of moracin compounds, including moracin M and moracin C.[5]

Induction and Regulation of Moracin Production

Moracin accumulation is a classic induced defense response, triggered by various biotic and abiotic elicitors. This regulation occurs at the transcriptional level, involving complex signaling pathways that perceive the stress signal and activate the expression of moracin biosynthetic genes.

Elicitors:

-

Biotic Elicitors: Infection by pathogenic fungi, such as Botrytis cinerea, is a potent inducer of moracin biosynthesis.[2] Components from microbial cell walls, like chitin or yeast extract, can also act as elicitors.

-

Abiotic Elicitors: Environmental stresses, particularly UV-B radiation, have been shown to trigger the accumulation of moracins.[2] Other abiotic factors include the application of chemical elicitors like methyl jasmonate (MeJA), cyclodextrins (CD), and hydrogen peroxide (H₂O₂).[4]

Signaling Pathways: The induction of phytoalexins like moracins is primarily mediated by the jasmonic acid (JA) and salicylic acid (SA) signaling pathways, which are central to plant immunity.[6][7][8] Upon perception of a pathogen or elicitor, a signaling cascade is initiated, leading to the activation of transcription factors (TFs). In mulberry, TFs from the AP2/ERF, WRKY, and NAC families have been identified through co-expression analysis as likely regulators of moracin biosynthesis genes.[5] These TFs bind to specific promoter regions of the biosynthetic genes (e.g., PAL, C4H, 4CL, C2'H), leading to their coordinated up-regulation and the subsequent production of moracins.

Data Presentation: Quantitative Analysis of Moracin Accumulation

The accumulation of moracins can be substantial under elicited conditions. The following tables summarize quantitative data from studies on Morus alba.

Table 1: Elicitor-Induced Accumulation of Moracins in Morus alba Hairy Root Cultures

| Moracin Compound | Elicitor Treatment | Concentration (mg/g Dry Weight) | Fold Increase (vs. Control) | Reference |

| Moracin M | CD + MgCl₂ + H₂O₂ | 7.82 ± 1.26 | Not Detected in Control | [4] |

| Moracin C | CD + MgCl₂ + H₂O₂ | 1.82 ± 0.65 | Not Detected in Control | [4] |

Hairy root cultures were treated for 192 hours. CD: Cyclodextrin.

Table 2: Antifungal Activity of Moracins

| Moracin Compound | Pathogen | Activity Metric | Concentration | Reference |

| Moracin A | Diaporthe nomurai | Complete Inhibition | 14 ppm | [4] |

Experimental Protocols

Protocol 1: Extraction of Moracins from Mulberry Leaves for HPLC Analysis

This protocol outlines a general method for the extraction of moracins from plant tissue, synthesized from common laboratory practices.

1. Materials and Reagents:

-

Fresh or lyophilized mulberry leaves

-

Liquid nitrogen

-

Mortar and pestle or mechanical grinder

-

Extraction Solvent: 70-80% aqueous methanol (HPLC grade)

-

Centrifuge and centrifuge tubes (50 mL)

-

Rotary evaporator

-

Solvents for partitioning: n-hexane, ethyl acetate (HPLC grade)

-

Separatory funnel

-

Final Solvent: Methanol (HPLC grade)

-

Syringe filters (0.22 or 0.45 µm)

2. Procedure:

-

Sample Preparation: Harvest mulberry leaves and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize (freeze-dry) the leaves for 48-72 hours to remove water.

-

Grinding: Grind the dried leaves into a fine powder using a pre-chilled mortar and pestle or a mechanical grinder.

-

Extraction: Weigh approximately 1 g of the powdered leaf tissue into a 50 mL centrifuge tube. Add 20 mL of 70% aqueous methanol.

-

Sonication/Maceration: Sonicate the mixture for 30 minutes in an ultrasonic bath or macerate by shaking on an orbital shaker for 12-24 hours at room temperature, protected from light.[9]

-

Centrifugation: Centrifuge the mixture at 4,000 x g for 15 minutes. Carefully decant the supernatant into a clean flask.

-

Re-extraction: Repeat the extraction process (steps 3-5) on the remaining pellet one more time to ensure complete extraction. Pool the supernatants.

-

Solvent Evaporation: Concentrate the pooled supernatant in vacuo using a rotary evaporator at 40°C until the methanol is completely removed, leaving an aqueous residue.

-

Defatting: Transfer the aqueous residue to a separatory funnel. Add an equal volume of n-hexane and shake vigorously to remove non-polar compounds like chlorophyll and lipids. Allow the layers to separate and discard the upper n-hexane layer. Repeat this step twice.

-

Fractionation: To the remaining aqueous layer, add an equal volume of ethyl acetate and shake. This will extract the moderately polar moracins into the ethyl acetate phase. Allow the layers to separate and collect the upper ethyl acetate layer. Repeat the ethyl acetate extraction twice.

-

Final Concentration: Combine the ethyl acetate fractions and evaporate to dryness using a rotary evaporator.

-

Sample Reconstitution: Re-dissolve the dried extract in a precise volume (e.g., 1-2 mL) of HPLC-grade methanol.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to analysis.

Protocol 2: Quantification of Moracins by HPLC-UV

This protocol provides a representative HPLC method for the separation and quantification of moracins.

1. Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

-

Mobile Phase A: Water with 0.1% formic acid or acetic acid (adjusts pH and improves peak shape).

-

Mobile Phase B: Acetonitrile or Methanol (HPLC grade).

-

Gradient Elution: A gradient elution is typically required to separate the various moracins and related phenolics. A representative gradient is:

-

0-5 min: 10% B

-

5-35 min: 10% to 70% B (linear gradient)

-

35-40 min: 70% to 100% B (linear gradient)

-

40-45 min: Hold at 100% B (column wash)

-

45-50 min: 100% to 10% B (return to initial conditions)

-

50-60 min: Hold at 10% B (column equilibration) (Note: This gradient is a starting point and must be optimized for the specific column and compounds of interest.)

-

3. HPLC Parameters:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Column Temperature: 25-30°C

-

Detection Wavelength: Moracins have strong UV absorbance. A wavelength of ~320 nm is often effective for their detection.[3] A DAD can be used to monitor multiple wavelengths and obtain UV spectra for peak identification.

4. Quantification:

-

Standards: Prepare a series of standard solutions of known concentrations using purified moracin compounds (e.g., moracin C, moracin M).

-

Calibration Curve: Inject the standards into the HPLC system and record the peak area for each concentration. Construct a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the filtered sample extracts (from Protocol 1).

-

Calculation: Identify the moracin peaks in the sample chromatogram by comparing their retention times with the standards. Quantify the amount of each moracin by interpolating its peak area on the calibration curve. The final concentration is expressed as mg per gram of dry weight of the original plant material.

Protocol 3: Pathogen Infection Assay on Detached Mulberry Leaves

This protocol describes a method to induce moracin production by challenging mulberry leaves with a fungal pathogen.

1. Materials:

-

Healthy, young, fully expanded mulberry leaves from plants grown in controlled conditions.

-

Fungal pathogen culture (e.g., Botrytis cinerea) grown on Potato Dextrose Agar (PDA).

-

Sterile distilled water.

-

Hemocytometer or spectrophotometer for spore counting.

-

Petri dishes lined with moist filter paper.

-

Micropipette.

-

Parafilm.

2. Procedure:

-

Spore Suspension Preparation: Grow B. cinerea on PDA plates for 10-14 days until sporulation is abundant. Flood the plate with a small amount of sterile distilled water and gently scrape the surface with a sterile loop to release the conidia.

-

Spore Concentration: Filter the spore suspension through sterile cheesecloth or nylon mesh to remove mycelial fragments. Adjust the concentration of the spore suspension to a desired level (e.g., 1 x 10⁵ or 1 x 10⁶ spores/mL) using a hemocytometer.

-

Leaf Preparation: Gently wipe the surface of detached mulberry leaves with 70% ethanol and allow them to air dry in a sterile hood to reduce surface contaminants.

-

Inoculation: Place the leaves, adaxial side up, in Petri dishes containing moistened filter paper to maintain high humidity. Place a small droplet (5-10 µL) of the fungal spore suspension onto the center of each leaf.[10] For control leaves, apply a droplet of sterile water.

-

Incubation: Seal the Petri dishes with Parafilm and incubate them in a growth chamber at 20-25°C with a photoperiod (e.g., 12h light/12h dark).

-

Time-Course Sampling: At specified time points post-inoculation (e.g., 24, 48, 72, 96 hours), harvest the inoculated leaves. It is recommended to sample the tissue directly at and surrounding the inoculation site, as this is where phytoalexin accumulation will be highest.

-

Analysis: Immediately freeze the harvested tissue in liquid nitrogen and store at -80°C until ready for moracin extraction and analysis as described in Protocols 1 and 2.

Conclusion

Moracins are potent phytoalexins that play an integral role in the chemical defense strategy of mulberry and other members of the Moraceae family. Their synthesis via the phenylpropanoid pathway and rapid accumulation upon pathogen or stress perception underscores their importance in plant immunity. The ability to induce and quantify these compounds using the methodologies outlined in this guide is essential for researchers aiming to understand and potentially harness these natural defense mechanisms. For drug development professionals, the antimicrobial and other pharmacological properties of moracins present an interesting scaffold for the development of new therapeutic agents. Further research into the specific regulatory networks controlling their production and a broader characterization of their antimicrobial spectrum will continue to illuminate the vital role of these molecules in both plant and human health.

References

- 1. researchgate.net [researchgate.net]

- 2. De novo Transcriptome Analysis Revealed the Putative Pathway Genes Involved in Biosynthesis of Moracins in Morus alba L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Elicitation of Stilbenes and Benzofuran Derivatives in Hairy Root Cultures of White Mulberry (Morus alba) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. In-vitro and in-planta Botrytis cinerea Inoculation Assays for Tomato - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Anti-Tumorigenic Potential of Moracins: A Technical Guide

A Note to the Reader: While this guide focuses on the role of the Moracin family of compounds in inhibiting tumor promotion, it is important to note that specific research on Moracin T is exceptionally limited in publicly available scientific literature. Therefore, this document provides a comprehensive overview based on the robust data available for closely related and well-studied analogs such as Moracin, Moracin C, and Moracin D. The mechanisms and data presented herein are attributed to these specific compounds and serve as a foundational framework for understanding the potential anti-tumor activities of the broader Moracin family, including this compound.

Executive Summary

The Moracin family, a group of benzofuran derivatives isolated from plants of the Morus species, has garnered significant attention for its diverse biological activities, including anti-inflammatory, antioxidant, and notably, anti-cancer properties.[1] This technical guide synthesizes the current understanding of the role of Moracin compounds in the inhibition of tumor promotion, with a focus on the underlying molecular mechanisms, quantitative data from key studies, and detailed experimental protocols. The evidence presented highlights the potential of Moracins as chemopreventive agents, acting through the modulation of critical signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

Core Mechanisms of Tumor Promotion Inhibition

Studies on Moracin and its derivatives have elucidated several key mechanisms through which these compounds inhibit tumor promotion, particularly in the context of skin carcinogenesis models.

Attenuation of Inflammatory Responses

A recurring theme in the anti-tumor promoting activity of Moracins is their ability to suppress inflammatory processes, which are critical for tumor development. Topical application of Moracin has been shown to inhibit the expression of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in mouse skin tumor models.[2] TNF-α is a known endogenous tumor promoter that mediates its effects through pathways involving Protein Kinase C alpha (PKCα) and Activator Protein-1 (AP-1).[2] By inhibiting TNF-α expression, Moracin effectively dampens the inflammatory cascade that drives tumor promotion.[2]

Furthermore, Moracin treatment significantly suppresses the expression of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[2][3] This anti-inflammatory action is also associated with a reduction in leukocyte infiltration at the site of tumor promotion.[2][3]

Reduction of Oxidative Stress

Oxidative stress is a major contributor to the tumor promotion stage. Moracin has been demonstrated to suppress oxidative stress induced by tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA).[2] This is evidenced by the significant reduction in the levels of 4-hydroxynonenal (4-HNE), a marker of lipid peroxidation, in the epidermis of mice treated with Moracin.[2][3] The antioxidant activity of Moracins is believed to be a key component of their cancer-suppressing potential.[2]

Modulation of Cellular Proliferation and Gene Expression

Moracin treatment has been found to inhibit epidermal hyper-proliferation induced by tumor promoters.[2] This is accompanied by the suppression of the expression of proto-oncogenes such as c-fos and c-myc, which are crucial for cell cycle progression and proliferation.[2][3]

Induction of Apoptosis

Specific Moracin derivatives, such as Moracin D, have been shown to induce apoptosis in various cancer cell lines. In prostate cancer cells, Moracin D's apoptotic effect is mediated through the activation of PPAR gamma/PKC delta and the inhibition of PKC alpha.[4] In breast cancer cells, Moracin D induces apoptosis by inhibiting the Wnt3a/FOXM1/β-Catenin axis and activating GSK3β and caspases.[5] Furthermore, in pancreatic cancer, Moracin D promotes apoptosis by targeting the XIAP/PARP1 axis.[6]

Quantitative Data on Anti-Tumor Promotion Effects

The following tables summarize the quantitative data from studies on the inhibitory effects of Moracin and its derivatives on tumor promotion.

Table 1: In Vivo Anti-Tumor Promotion Activity of Moracin in a DMBA/TPA-Induced Mouse Skin Carcinogenesis Model [2][3]

| Parameter | Control (TPA only) | 2.5 mg Moracin + TPA | 5.0 mg Moracin + TPA |

| Tumor Incidence (%) | High (specific % not stated) | Significantly Reduced | Significantly Reduced |

| Tumor Multiplicity | High (specific count not stated) | Significantly Reduced | Significantly Reduced |

| 4-HNE Labeling Index Reduction (%) | - | Not specified | 83% |

| c-fos Expression Reduction (%) | - | Not specified | 91% |

| c-myc Expression Reduction (%) | - | Not specified | Not specified |

| COX-2 Expression Reduction (%) | - | Not specified | 76% |

Table 2: In Vitro Cytotoxicity of Moracin D [3]

| Cell Line | Compound | IC50 Value (µM) |

| DU145 (Prostate Cancer) | Moracin D | 15 |

| PC3 (Prostate Cancer) | Moracin D | 24.8 |

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Moracin compounds in the inhibition of tumor promotion.

Caption: Moracin inhibits TPA-induced tumor promotion by suppressing the expression of the pro-inflammatory cytokine TNF-α.

Caption: Moracin D induces apoptosis in breast cancer cells by inhibiting the Wnt3a/β-catenin/FOXM1 signaling pathway and activating GSK3β.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on Moracin's anti-tumor promoting effects.

Two-Stage Mouse Skin Carcinogenesis Model[2][3]

-

Animals: Female ICR mice.

-

Initiation: A single topical application of 190 nmol of 7,12-dimethylbenz(a)anthracene (DMBA) in 0.2 ml of acetone to the shaved dorsal skin.

-

Promotion: One week after initiation, topical application of 3.20 nmol of TPA in 0.2 ml of acetone is administered twice weekly for 16 weeks.

-

Moracin Treatment: 2.5 mg or 5.0 mg of Moracin in 0.2 ml of acetone is applied topically 30 minutes prior to each TPA treatment.

-

Endpoint: The incidence and multiplicity of skin tumors are recorded weekly.

Immunohistochemistry for Protein Expression[2]

-

Tissue Preparation: Skin samples are fixed in 10% buffered formalin and embedded in paraffin. 4 µm sections are prepared.

-

Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol.

-

Antigen Retrieval: Method varies depending on the primary antibody.

-

Blocking: Sections are incubated with a blocking solution (e.g., normal goat serum) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated with primary antibodies against target proteins (e.g., TNF-α, 4-HNE, c-fos, COX-2) overnight at 4°C.

-

Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex. The signal is visualized using a chromogen such as diaminobenzidine (DAB).

-

Quantification: The percentage of positively stained cells (labeling index) is determined by counting at least 1000 cells from multiple fields.

Western Blot Analysis[7]

-

Cell Lysis: Cancer cells are treated with various concentrations of Moracin D for a specified time (e.g., 24 hours). Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., pro-caspase 3, PARP, Bcl-2, XIAP, FOXM1, β-catenin) overnight at 4°C.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability (MTT) Assay

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the Moracin compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)[8]

-

Cell Treatment: Cells are treated with the Moracin compound at various concentrations for a specified time.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes in the dark at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Conclusion and Future Directions

The available evidence strongly suggests that compounds from the Moracin family possess significant anti-tumor promoting properties. Their multifaceted mechanism of action, encompassing the suppression of inflammation and oxidative stress, modulation of key signaling pathways, and induction of apoptosis, makes them promising candidates for further investigation in cancer chemoprevention and therapy.

Future research should focus on:

-

Isolating and characterizing the specific anti-tumor activities of this compound.

-

Elucidating the detailed molecular targets of various Moracin compounds.

-

Evaluating the efficacy of Moracins in a broader range of in vivo cancer models.

-

Investigating potential synergistic effects of Moracins with existing chemotherapy agents.

A deeper understanding of the therapeutic potential of the Moracin family will be crucial for the development of novel and effective strategies for cancer treatment and prevention.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Moracin D suppresses cell growth and induces apoptosis via targeting the XIAP/PARP1 axis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Moracin T: A Technical Guide to its Mechanisms of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moracin T, a natural product isolated from Morus species, has garnered scientific interest due to its potential therapeutic properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action within biological systems. The primary focus is on its well-documented antioxidant capabilities, with further exploration into its putative anti-inflammatory and anti-cancer activities, drawing evidence from studies on closely related moracin compounds. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to serve as a comprehensive resource for the scientific community.

Antioxidant Mechanism of Action

This compound is recognized as a potent antioxidant agent.[1][2][3] Its primary mechanism of action in this regard is the scavenging of free radicals, which is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. Theoretical studies based on density functional theory (DFT) have elucidated the chemical mechanisms underlying this compound's radical-scavenging prowess.[1][2][3] These investigations point to three principal mechanisms:

-

Hydrogen Atom Transfer (HAT): In this one-step process, this compound donates a hydrogen atom to a free radical, thereby neutralizing it.

-

Sequential Electron Transfer Proton Transfer (SETPT): This two-step mechanism involves the initial transfer of an electron from this compound to the free radical, forming a cation radical, followed by the transfer of a proton.

-

Sequential Proton Loss Electron Transfer (SPLET): This mechanism begins with the loss of a proton from this compound, followed by the transfer of an electron to the free radical.

Computational analyses suggest that the SPLET mechanism is a significant pathway for the antioxidant activity of this compound.[1][2]

Quantitative Data: Antioxidant Activity

The antioxidant efficacy of this compound has been quantified using various assays. The half-maximal effective concentration (EC50) in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a key metric.

| Compound | Assay | EC50 Value (µg/mL) | Reference |

| This compound | DPPH | 4.12 ± 2.73 |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of this compound using the stable DPPH radical.

Principle: DPPH is a stable free radical with a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm. The degree of discoloration indicates the scavenging potential of the antioxidant.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol)

-

This compound (or test compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer capable of reading at 517 nm

-

96-well microplate or cuvettes

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

-

Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From this stock, create a series of dilutions to determine the EC50 value.

-

Assay:

-

To a 96-well plate, add a specific volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of this compound or the positive control to the wells.

-

For the blank, add methanol instead of the test sample.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

EC50 Determination: The EC50 value is determined by plotting the percentage of inhibition against the concentration of this compound. The EC50 is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Signaling Pathway: Antioxidant Mechanism

Caption: Theoretical mechanisms of this compound's antioxidant activity.

Anti-inflammatory Mechanism of Action

While direct experimental evidence for this compound's anti-inflammatory activity is limited, studies on closely related moracin compounds, such as moracins C, M, O, and P, provide strong indications of a shared mechanism of action.[4][5][6][7] The primary anti-inflammatory pathway implicated for the moracin family is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[4][5][7] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2).

Moracins have been shown to suppress the activation of NF-κB, which in turn downregulates the production of inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and interleukins.[4][5] Furthermore, some moracins have demonstrated the ability to inhibit the expression of pro-inflammatory enzymes such as COX-2 and the transcription factors c-fos and c-myc, which are involved in inflammatory and proliferative responses.

Quantitative Data: Anti-inflammatory Activity of Moracin Analogues

| Compound | Assay | Cell Line/Model | IC50 Value (µM) | Reference |

| Moracin C | Nitric Oxide (NO) Production | RAW 264.7 | 7.70 | [1] |

| Moracin M | IL-6 Production | A549 | 8.1 | [5] |

| Moracin O & P | NF-κB Activity Inhibition | 4T1 | >0.003 | [4] |

| Kuwanon A | COX-2 Inhibition | in vitro | 14 | [8] |

Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol describes a method to quantify the inhibitory effect of this compound on NF-κB activation using a luciferase reporter system.

Principle: Cells are transfected with a plasmid containing the luciferase gene under the control of an NF-κB response element. When NF-κB is activated (e.g., by TNF-α), it binds to this response element and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to NF-κB activity. An inhibitor like this compound would reduce the luminescence.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent (e.g., Lipofectamine)

-

This compound

-

NF-κB activator (e.g., TNF-α)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the dual-luciferase assay system protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibitory effect of this compound is determined by comparing the normalized luciferase activity in treated cells to that in stimulated, untreated cells.

Signaling Pathway: Putative Anti-inflammatory Mechanism

Caption: Putative anti-inflammatory signaling pathway of this compound.

Anti-Cancer Mechanism of Action

The anti-cancer properties of this compound have not been extensively studied; however, research on other moracin derivatives, such as Moracin D and Moracin N, suggests potential mechanisms through which this compound might exert anti-neoplastic effects. These mechanisms primarily revolve around the induction of apoptosis (programmed cell death) in cancer cells.

-

Moracin D has been shown to induce apoptosis in pancreatic and breast cancer cells by targeting the XIAP/PARP1 axis.[9] XIAP (X-linked inhibitor of apoptosis protein) is an anti-apoptotic protein, and its inhibition leads to the activation of caspases, key executioners of apoptosis.

-

Moracin N induces both autophagy and apoptosis in lung cancer cells through the generation of reactive oxygen species (ROS).[10] The accumulation of ROS can lead to mitochondrial dysfunction and the activation of apoptotic pathways.

Based on these findings, it is plausible that this compound may also induce apoptosis in cancer cells through similar or related signaling pathways.

Quantitative Data: Anti-Cancer Activity of Moracin Analogues

As with its anti-inflammatory activity, specific IC50 values for this compound against cancer cell lines are not well-documented. The following table presents data for other moracin compounds.

| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| Moracin P | MKN45 | Gastric Cancer | 2.8 | [11] |

| Moracin P | HGC27 | Gastric Cancer | 3.5 | [11] |

| Moracin P | HCT116 | Colon Cancer | 4.2 | [11] |

Experimental Protocol: Cell Viability (MTT) Assay

This protocol details a common method to assess the effect of this compound on the viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and FBS

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

-